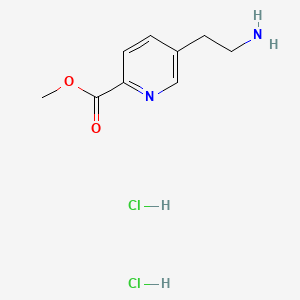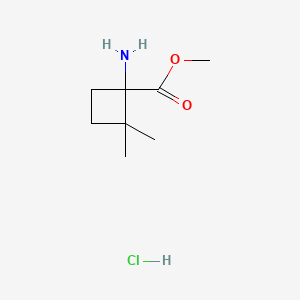
7-cyclopropyl-6,7-dihydro-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-cyclopropyl-6,7-dihydro-1H-purin-6-one, also known as 7-CP-dHPP, is an important chemical compound used in scientific research and laboratory experiments. 7-CP-dHPP is a cyclopropyl derivative of purin-6-one, a heterocyclic compound with a 6-member ring containing nitrogen and oxygen atoms. 7-CP-dHPP has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been increasing in recent years.
Aplicaciones Científicas De Investigación
7-cyclopropyl-6,7-dihydro-1H-purin-6-one has been used in a variety of scientific research applications. It has been used to study the effect of cyclopropyl groups on the reactivity of purin-6-one derivatives and to investigate the mechanism of action of drugs that contain cyclopropyl groups. 7-cyclopropyl-6,7-dihydro-1H-purin-6-one has also been used to study the structure-activity relationships of purin-6-one derivatives, and to investigate the effects of cyclopropyl groups on the pharmacokinetics of drugs.
Mecanismo De Acción
The mechanism of action of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one is not fully understood. However, it is believed that the cyclopropyl group of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one increases the hydrophobicity of the compound, which increases its solubility in lipids. This increased solubility allows 7-cyclopropyl-6,7-dihydro-1H-purin-6-one to more easily cross cell membranes, increasing its bioavailability and allowing it to interact with intracellular targets.
Biochemical and Physiological Effects
7-cyclopropyl-6,7-dihydro-1H-purin-6-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 7-cyclopropyl-6,7-dihydro-1H-purin-6-one has been found to have anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been found to have neuroprotective and anti-epileptic effects. In addition, 7-cyclopropyl-6,7-dihydro-1H-purin-6-one has been shown to have an analgesic effect in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-cyclopropyl-6,7-dihydro-1H-purin-6-one in laboratory experiments is its high purity. This allows researchers to accurately measure the effects of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one on biochemical and physiological processes. The main limitation of using 7-cyclopropyl-6,7-dihydro-1H-purin-6-one in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research using 7-cyclopropyl-6,7-dihydro-1H-purin-6-one. One potential direction is to investigate the effects of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one on the metabolism of drugs and other compounds. Another potential direction is to investigate the effects of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one on the pharmacokinetics of drugs. In addition, further research could be done to investigate the effects of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one on the immune system and on neurological processes. Finally, further research could be done to investigate the potential therapeutic applications of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one.
Métodos De Síntesis
7-cyclopropyl-6,7-dihydro-1H-purin-6-one can be synthesized from purin-6-one using a variety of methods. The most common method is the cyclopropanation of purin-6-one using an alkyl halide and a base. This reaction yields 7-cyclopropyl-6,7-dihydro-1H-purin-6-one in a highly pure form. Other methods such as the reaction of purin-6-one with an alkyl sulfonate and an acid have also been reported.
Propiedades
IUPAC Name |
7-cyclopropyl-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-8-6-7(9-3-10-8)11-4-12(6)5-1-2-5/h3-5H,1-2H2,(H,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTUONPDMQVKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)
![benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610320.png)
![N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride](/img/structure/B6610327.png)


![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)
![2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6610347.png)

![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)


